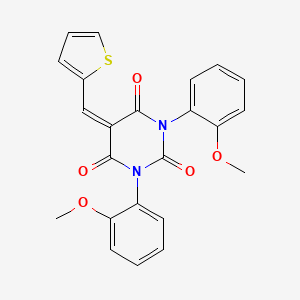

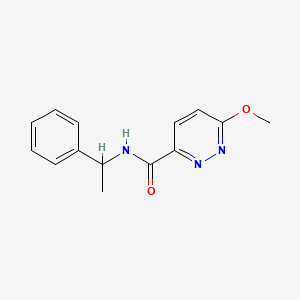

![molecular formula C31H28FN3O2S2 B2705821 2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 670269-87-1](/img/structure/B2705821.png)

2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, a thieno[2,3-d]pyrimidin-4-one ring, and a phenyl ring, among others. These types of structures are often found in biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it’s likely that this compound would be soluble in organic solvents but not in water .Scientific Research Applications

Antitumor and Antibacterial Agents

Novel pyrimidines, including derivatives closely related to the mentioned compound, have been synthesized as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents. These compounds exhibit promising antitumor activity against various cancer cell lines, making them significant for further development as cancer therapeutics. The inclusion of specific substituents has shown to enhance their potency against human TS, demonstrating the importance of chemical modifications in drug design (Gangjee et al., 1996).

Dual Inhibitors of TS and DHFR

Research on dual inhibitors targeting both thymidylate synthase and dihydrofolate reductase (DHFR) has led to the synthesis of compounds showing significant inhibitory activities. These dual inhibitors are crucial in the development of new therapeutic agents for diseases where folate metabolism plays a key role. The study highlights the synthesis of classical and nonclassical analogues with potent inhibitory activities, providing insights into the design of more effective dual inhibitors (Gangjee et al., 2008).

Molecular Docking and Drug Likeness

The compound's potential as an anti-COVID-19 molecule was investigated through quantum chemical insight, natural bond orbital (NBO) analysis, and molecular docking studies. The study provided valuable information on the compound's structural characteristics, hydrogen-bonded interactions, and its antiviral potency against SARS-CoV-2, highlighting its potential for further development as a therapeutic agent (Mary et al., 2020).

PET Imaging Ligands for Neuroinflammation

A series of pyrazolo[1,5-a]pyrimidines related to the compound have been synthesized and evaluated for their binding potential to the translocator protein (18 kDa) (TSPO), an early biomarker of neuroinflammatory processes. This research is instrumental in developing new positron emission tomography (PET) imaging agents for neuroinflammation, contributing to the diagnosis and monitoring of neurological diseases (Damont et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28FN3O2S2/c1-6-13-34-30(37)28-26(22-8-10-23(32)11-9-22)16-38-29(28)33-31(34)39-17-27(36)25-15-20(4)35(21(25)5)24-12-7-18(2)19(3)14-24/h6-12,14-16H,1,13,17H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNQUXNIJARRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)F)C(=O)N3CC=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)

![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705757.png)

![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)